molecular formula C18H12N6O3S B2635224 1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 891110-11-5

1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2635224
CAS No.: 891110-11-5
M. Wt: 392.39
InChI Key: CHKFTUPBIQQCCM-UHFFFAOYSA-N
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Description

1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex organic compound that features a nitrophenyl group, a pyridinyl group, and a triazolopyridazinyl group

Preparation Methods

Chemical Reactions Analysis

1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include other triazolopyridazinyl derivatives and nitrophenyl-containing molecules. Compared to these compounds, 1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(4-nitrophenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological effects, including anti-tubercular and anticancer properties.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a nitrophenyl group and a triazolo-pyridazine moiety linked via a sulfanyl group. Its molecular formula is C14H12N4O3SC_{14}H_{12}N_4O_3S, with a molecular weight of approximately 304.34 g/mol. The presence of the nitro group is crucial for its biological activity, influencing both solubility and reactivity.

Anti-Tubercular Activity

Recent studies have demonstrated the anti-tubercular potential of similar triazole derivatives. For instance, compounds designed based on the triazolo-pyridazine scaffold showed significant inhibitory activity against Mycobacterium tuberculosis H37Ra. Notably, derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating their potency as anti-tubercular agents .

CompoundIC50 (μM)IC90 (μM)
6a1.353.73
6e2.184.00
7e--

Anticancer Activity

The compound's anticancer properties have been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. For example, derivatives similar to this compound were tested against A549 (lung), MCF-7 (breast), and HeLa (cervical) cancer cell lines, showing promising results with IC50 values below 5 μM for several derivatives.

Cell LineCompoundIC50 (μM)
A54912e1.06 ± 0.16
MCF-712e1.23 ± 0.18
HeLa12e2.73 ± 0.33

The most active compounds demonstrated comparable efficacy to established anticancer agents like Foretinib .

The biological activity of this compound is attributed to its ability to inhibit key enzymes and pathways involved in disease progression:

  • Inhibition of c-Met Kinase : The compound has shown significant inhibitory activity against c-Met kinase, which is often overexpressed in various cancers.
  • Cell Cycle Arrest : Studies indicate that treatment with these compounds can lead to cell cycle arrest in cancer cells, promoting apoptosis .

Case Studies

Several case studies have highlighted the efficacy of triazolo-pyridazine derivatives in clinical settings:

  • Study on Tuberculosis : A series of triazole derivatives were synthesized and evaluated for their anti-tubercular properties, with one compound achieving an IC90 of approximately 40 μM, indicating its potential for further development .
  • Anticancer Efficacy : In vitro studies demonstrated that certain derivatives could effectively reduce cell viability in cancer lines while maintaining low toxicity towards normal cells .

Properties

IUPAC Name

1-(4-nitrophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O3S/c25-16(12-3-5-14(6-4-12)24(26)27)11-28-18-21-20-17-8-7-15(22-23(17)18)13-2-1-9-19-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKFTUPBIQQCCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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